1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine
Overview
Description
“1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine” is a type of organosilicon reagent . It is also known as SLAP N-Bn-3Me-Pip Reagent . The empirical formula of this compound is C14H26N2Si and it has a molecular weight of 250.46 .
Chemical Reactions Analysis
The compound is used in the Silicon amine protocol (SLAP) to form N-unprotected piperazines in conjunction with aldehydes and ketones . This reaction is photocatalytic and uses Ir[(ppy)2 dtbbpy]PF6 as a cross-coupling agent . Heteroaromatic, aromatic, and aliphatic aldehydes are well tolerated in this reaction .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It should be stored at a temperature of -20°C . The exact physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the search results.Scientific Research Applications
Catalytic Applications
1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine has been studied for its catalytic applications. For instance, Gao et al. (1999) investigated its use in asymmetric transfer hydrogenation of prochiral ketones using chiral ruthenium complexes. The study highlighted the synthesis of related compounds and their effectiveness as catalyst precursors, achieving up to 91% enantiomeric excess in specific reactions (Gao et al., 1999).
Inhibition of Arginine Methyltransferase
Therrien et al. (2009) identified this compound as a potential inhibitor for co-activator associated arginine methyltransferase 1 (CARM1). Their research suggested improvements in potency, clearance, volume of distribution, and half-lives of these inhibitors (Therrien et al., 2009).
Coordination Chemistry
The compound has been explored in the field of coordination chemistry. Montazerozohori et al. (2011) synthesized complexes of Zn(II) and Hg(II) with Schiff bases ligands derived from propane-1,2-diamine, demonstrating pseudo-tetrahedral geometry around the metal center in these complexes (Montazerozohori et al., 2011).
Synthesis and Characterization of Polymers
The compound has been used in the synthesis of polymers. Nasr-Isfahani et al. (2009) reported the synthesis of new polyamides using 1,3-(4-carboxy phenoxy) propane and aromatic diamines, where propane-1,2-diamine played a crucial role (Nasr-Isfahani et al., 2009).
Molecular Interactions in Atmospheric Sciences
Elm et al. (2016) investigated the molecular interactions between methyl-substituted N,N,N',N'-ethylenediamines, propane-1,3-diamine, butane-1,4-diamine, and sulfuric acid, providing insights into atmospheric chemistry and new particle formation (Elm et al., 2016).
Applications in Organic Synthesis
Research has also focused on the use of 1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine in organic synthesis. Saito and Fu (2007) highlighted its role as an effective ligand in metal-catalyzed cross-couplings of unactivated alkyl electrophiles at room temperature (Saito & Fu, 2007).
Structural and Thermal Analysis
The compound's utility in structural and thermal analysis of materials is also notable. Shukkur (2009) conducted a study on the condensation of formaldehyde with propane-1,3-diamine, elucidating the structures of the resulting products (Shukkur, 2009).
Safety and Hazards
properties
IUPAC Name |
1-N-benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2Si/c1-13(15)10-16(12-17(2,3)4)11-14-8-6-5-7-9-14/h5-9,13H,10-12,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETABIQTJHAXNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=CC=CC=C1)C[Si](C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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